molecular formula C12H9ClN2O4S B375376 N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide CAS No. 16937-03-4

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B375376
CAS No.: 16937-03-4
M. Wt: 312.73g/mol
InChI Key: OZXDXCPXAFNROX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chlorophenyl group and a 4-nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Aminophenyl-4-chlorobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of bacteria. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide
  • N-(4-Chlorophenyl)-4-nitrophenylsulfonamide

Uniqueness

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a 4-chlorophenyl group and a 4-nitrobenzenesulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXDXCPXAFNROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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